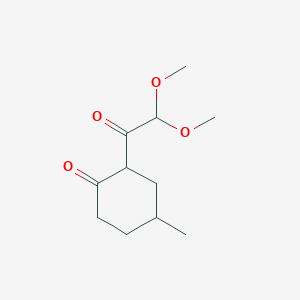
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethoxyacetyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with 2,2-dimethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxyacetyl group. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxypropane: Used as a water scavenger in chemical reactions.
2,2-Dimethoxy-2-phenylacetophenone: Used as a photoinitiator in polymerization reactions.
Aminoacetaldehyde dimethyl acetal: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. Its combination of a dimethoxyacetyl group and a methyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(2,2-dimethoxyacetyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O4/c1-7-4-5-9(12)8(6-7)10(13)11(14-2)15-3/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
LNLSGCPRCCEJCG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)C(C1)C(=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


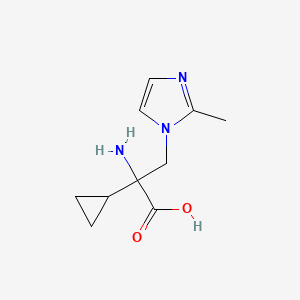
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
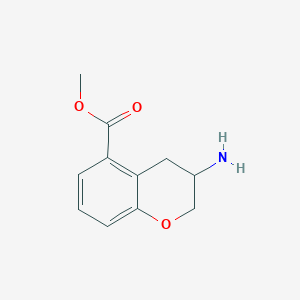
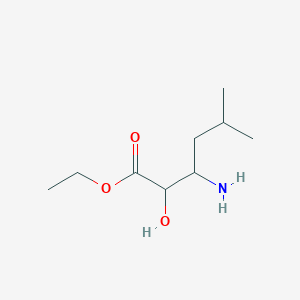
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
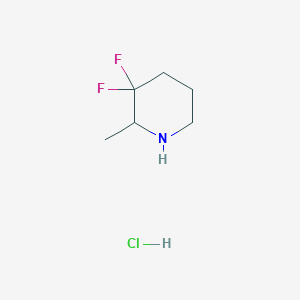

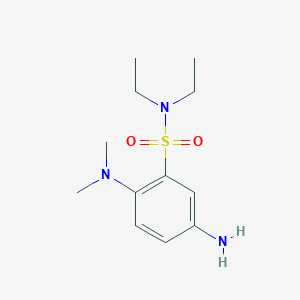
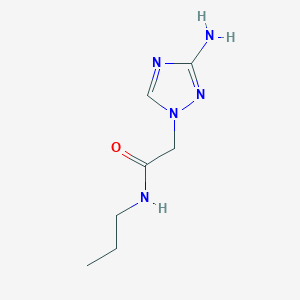

![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)



